5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is the PI3Kγ enzyme . PI3Kγ is a lipid kinase that plays a crucial role in cell proliferation, survival, and other functions .
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of the enzyme, it prevents the enzyme from performing its normal function, which disrupts the signaling pathways that rely on PI3Kγ .
Biochemical Pathways
The inhibition of PI3Kγ affects multiple biochemical pathways. PI3Kγ is involved in the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation . By inhibiting PI3Kγ, the compound can disrupt this pathway and potentially induce cell death .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a decrease in cell proliferation and an increase in cell death . This makes it a potential candidate for the treatment of diseases characterized by excessive cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
The compound 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine plays a role in biochemical reactions, particularly as a selective inhibitor of protein kinase C (PKC) . It interacts with enzymes and proteins, potentially influencing their function and activity. The nature of these interactions is complex and may involve binding to active sites or allosteric sites of enzymes and proteins .
Cellular Effects
5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine may change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine can vary with different dosages in animal models. Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine may be involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine within cells and tissues is a complex process. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Medicine: It is being investigated for its potential therapeutic effects, including as an antidepressant and anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine: This compound shares a similar pyrimidine core but differs in its substituents.
6-(2-Hydroxy-5-methylphenyl)-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one: Another compound with a pyridine and phenyl group, but with a different core structure.
Uniqueness
What sets 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine apart is its unique combination of functional groups and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-6-8-19(9-7-17)20-16-25-29-22(15-18(2)26-23(20)29)28-13-11-27(12-14-28)21-5-3-4-10-24-21/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAJBVRNVZITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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